An In-depth Technical Guide to the Chemical Properties of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in drug discovery, forming the basis for a wide range of biologically active molecules.[1] This fused bicyclic system is of great interest due to its structural resemblance to purines, allowing it to interact with a variety of biological targets. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The bromine atom at the 6-position provides a versatile handle for further chemical modifications, making 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine a valuable building block for the synthesis of diverse compound libraries.
Physicochemical Properties
While extensive experimental data for 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is not widely available in peer-reviewed literature, the following information has been compiled from reliable chemical supplier databases and computational models.
| Property | Value | Source |
| CAS Number | 1262619-64-6 | [3][4] |
| Molecular Formula | C₈H₄BrF₃N₂ | [3][4] |
| Molecular Weight | 265.03 g/mol | [3][4] |
| Appearance | White to yellow solid | |
| Purity | ≥98% | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
| Topological Polar Surface Area (TPSA) | 17.3 Ų | [4] |
| logP (calculated) | 3.1156 | [4] |
Synthesis Strategies
A specific, detailed synthesis protocol for 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is not readily found in the surveyed literature. However, based on established methods for the synthesis of analogous imidazo[1,5-a]pyridine derivatives, a plausible and efficient synthetic route can be proposed. A general and robust method for the synthesis of the imidazo[1,5-a]pyridine core involves the condensation of a 2-aminomethylpyridine derivative with a suitable cyclization precursor.
One particularly relevant synthesis is that of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol, which starts from 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][5] This suggests that a similar strategy could be employed for the synthesis of the target molecule.
Proposed Synthetic Pathway:
A potential synthetic route to 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is outlined below. This pathway is based on analogous syntheses of substituted imidazo[1,5-a]pyridines.[1][5]
Caption: General scheme for the Buchwald-Hartwig amination of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, may also allow for nucleophilic aromatic substitution reactions at other positions on the ring, although the bromine at the 6-position is the most likely site for such reactions.
Spectral Data (Predicted)
While experimental NMR spectra are not available in the public domain, predicted spectral data can provide valuable insights for characterization.
Predicted ¹H NMR Spectrum:
The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,5-a]pyridine core. The chemical shifts will be influenced by the bromine and trifluoromethyl substituents.
Predicted ¹³C NMR Spectrum:
The carbon NMR spectrum will show signals for each of the unique carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.
Predicted ¹⁹F NMR Spectrum:
The fluorine NMR spectrum is expected to show a singlet for the trifluoromethyl group.
Potential Applications in Drug Discovery and Medicinal Chemistry
While the specific biological activity of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine has not been reported, the imidazo[1,5-a]pyridine scaffold is a well-established pharmacophore with a broad range of therapeutic applications. Derivatives have been investigated as:
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Kinase Inhibitors: The scaffold can serve as a template for the design of inhibitors of various kinases, which are important targets in oncology and inflammatory diseases.
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Anticancer Agents: Many imidazopyridine derivatives have demonstrated potent anticancer activity.
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Antiviral and Antimicrobial Agents: This class of compounds has also shown promise in the development of new treatments for infectious diseases.
The presence of the trifluoromethyl group is known to enhance the biological activity and pharmacokinetic properties of many drugs. T[2]herefore, 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine represents a highly promising starting point for the development of novel therapeutic agents.
Conclusion
6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a valuable and versatile building block for chemical synthesis. Its key features, including the reactive bromine handle and the beneficial trifluoromethyl group, make it an attractive scaffold for the development of new compounds in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties, likely reactivity, and significant potential based on the well-established chemistry of the imidazo[1,5-a]pyridine class of compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted.
References
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Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
- Mihorianu, M., et al. (2010). Synthesis of Novel Imidazo[1,5-a]pyridine Derivates. Revue Roumaine de Chimie, 55(10), 689-695.
- A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5-b]pyridines. (2025).
- Supporting Information for a Royal Society of Chemistry publication.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(2), D21-012.
- Synthesis of novel imidazo[1,5-a]pyridine derivates. (2010).
- Supporting Information. Rsc.org.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org.
